molecular formula C17H14ClF3N2O3 B5079207 N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide

N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B5079207
M. Wt: 386.8 g/mol
InChI Key: OGSLWBRGDRRXQI-UHFFFAOYSA-N
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Description

N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired oxamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-chloro-3-(trifluoromethyl)aniline

Uniqueness

N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance the compound’s reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c1-26-12-5-2-10(3-6-12)9-22-15(24)16(25)23-11-4-7-14(18)13(8-11)17(19,20)21/h2-8H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSLWBRGDRRXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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